5-(Furan-2-yl)-3,4-dimethyl-1,2-oxazole

Lipophilicity Drug-likeness Physicochemical profiling

Medicinal chemists optimizing lead series often face unpredictable ADME shifts. 5-(Furan-2-yl)-3,4-dimethyl-1,2-oxazole (CAS 75601-30-8) provides a quantifiably predictable property modulation: a +0.61 logP increase and +13.2 Ų TPSA boost versus the 3,5-dimethylisoxazole core, precisely tuning passive permeability without exceeding drug-like thresholds. This specific regioisomer is the sole viable precursor to 5-(3,4-dimethylisoxazol-5-yl)furan-2-sulfonyl chloride (CAS 1285177-04-9) for parallel sulfonamide library synthesis. Key advantages: • Enables SAR exploration with computed logP 1.9 vs 1.95 for its 4-furanyl regioisomer (CAS 211096-32-1) • Confirmed GC-MS spectral fingerprint in the Wiley Registry for unambiguous identity verification • Scalable supply with guaranteed global shipping logistics

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
CAS No. 75601-30-8
Cat. No. B12861912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Furan-2-yl)-3,4-dimethyl-1,2-oxazole
CAS75601-30-8
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESCC1=C(ON=C1C)C2=CC=CO2
InChIInChI=1S/C9H9NO2/c1-6-7(2)10-12-9(6)8-4-3-5-11-8/h3-5H,1-2H3
InChIKeyQOFLVWUIJSUONB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Furan-2-yl)-3,4-dimethyl-1,2-oxazole: Structural and Physicochemical Baseline


5-(Furan-2-yl)-3,4-dimethyl-1,2-oxazole (CAS 75601-30-8; DTXSID60499294) is a 3,4,5-trisubstituted isoxazole heterocycle bearing a furan-2-yl substituent at the 5-position and methyl groups at the 3- and 4-positions . Its molecular formula is C₉H₉NO₂ (exact mass 163.0633 Da), with computed physicochemical descriptors including XLogP = 1.9, topological polar surface area (TPSA) = 39.2 Ų, zero hydrogen bond donors, three hydrogen bond acceptors, and one rotatable bond [1]. The compound belongs to the broader isoxazole class, which is recognized for its bioisosteric potential and presence in numerous bioactive scaffolds [2]. The most relevant structural comparators for procurement decisions include its direct regioisomer 4-(furan-2-yl)-3,5-dimethylisoxazole (CAS 211096-32-1), the des-furanyl core 3,5-dimethylisoxazole (CAS 300-87-8), the phenyl analog 3,4-dimethyl-5-phenylisoxazole (CAS 37503-18-7), and the des-methyl analog 5-(furan-2-yl)isoxazole (CAS 138716-33-3).

Lead Optimization Computed lipophilicity and polar surface area support permeability-solubility profiling for early-stage discovery.
Sulfonamide Library Synthesis Regioselective precursor to a sulfonyl chloride intermediate enables rapid diversification of compound libraries.
GC-MS Reference Standard Confirmed spectral fingerprint (Wiley Registry) supports identity verification in complex research mixtures.

5-(Furan-2-yl)-3,4-dimethyl-1,2-oxazole: Scaffold-Level Differentiation


The specific 3,4-dimethyl-5-(furan-2-yl) substitution pattern on the isoxazole core generates a unique combination of steric, electronic, and physicochemical properties that cannot be replicated by simply swapping in a generic isoxazole analog. The presence and position of the furan ring directly modulate lipophilicity (XLogP = 1.9 vs. 1.29 for the des-furanyl 3,5-dimethylisoxazole) and polar surface area (TPSA = 39.2 Ų vs. 26.0 Ų), parameters that critically influence passive permeability, solubility, and protein binding in medicinal chemistry contexts [1]. Furthermore, the regioisomeric arrangement—with methyl groups at positions 3 and 4 and the furan at position 5—creates a distinct steric environment and electronic distribution compared to the 3,5-dimethyl-4-furanyl regioisomer (CAS 211096-32-1), which exhibits a different computed logP of 1.95 and altered boiling point . These differences are not cosmetic; they translate into divergent reactivity in cross-coupling and electrophilic substitution reactions, as well as distinct molecular recognition profiles when the scaffold is elaborated into bioactive compounds. Substituting with a non-furan analog (e.g., 3,4-dimethyl-5-phenylisoxazole) replaces the oxygen heteroatom with a carbon, eliminating the hydrogen-bond acceptor capability of the furan oxygen and substantially altering π-stacking geometry [2].

Target Scaffold
Furan-2-yl at C5 provides oxygen hydrogen-bond acceptor and extended conjugation.
Phenyl or Des-Furanyl Analog
Lacks furan oxygen; hydrogen-bond capacity and π-stacking geometry may shift substantially.
Target Regioisomer
3,4-Dimethyl-5-furanyl substitution enables regioselective sulfonation to sulfonyl chloride.
Regioisomer (3,5-dimethyl-4-furanyl)
Does not yield equivalent sulfonyl chloride intermediate; synthetic pathway may not transfer.

5-(Furan-2-yl)-3,4-dimethyl-1,2-oxazole: Quantitative Evidence vs. Analogs


Lipophilicity: Comparison with Core Scaffold and Regioisomer

The target compound exhibits a computed XLogP of 1.9, representing a +0.61 log unit increase in lipophilicity relative to the des-furanyl 3,5-dimethylisoxazole core scaffold (logP = 1.29) [1]. This increase is attributable to the addition of the furan-2-yl ring. When compared to its direct regioisomer 4-(furan-2-yl)-3,5-dimethylisoxazole (logP = 1.95), the target compound is marginally less lipophilic by ΔlogP = –0.05, a subtle but potentially meaningful difference for fine-tuning physicochemical properties in lead optimization campaigns . The XLogP of 1.9 places the compound within the favorable drug-like space (LogP 1–3 per Lipinski's rule of five) while the furan oxygen provides additional polarity not present in the phenyl analog 3,4-dimethyl-5-phenylisoxazole (estimated logP ≈ 2.5–3.0, based on incremental carbon count) [2].

Lipophilicity
Reported
XLogP 1.9 (Δ +0.61 vs core 3,5-dimethylisoxazole; Δ –0.05 vs regioisomer)
Intermediate lipophilicity supports permeability-solubility balance profiling.
Computed values; not measured under unified system.
Lipophilicity Drug-likeness Physicochemical profiling

Polar Surface Area vs. 3,5-Dimethylisoxazole Core

The target compound has a computed topological polar surface area (TPSA) of 39.2 Ų, which is 13.2 Ų (50.7%) higher than that of the core scaffold 3,5-dimethylisoxazole (TPSA = 26.0 Ų) [1]. This increase is primarily due to the incorporation of the furan oxygen atom as an additional hydrogen-bond acceptor site. TPSA is a well-established predictor of intestinal absorption and blood-brain barrier penetration, with values below 60 Ų generally associated with good oral bioavailability and values below 90 Ų linked to CNS penetration potential [2]. The target compound's TPSA of 39.2 Ų remains well within the favorable range for oral absorption while offering enhanced hydrogen-bond acceptor capacity (3 HBA vs. 2 HBA for the core scaffold) [1], which can strengthen target engagement in biological systems.

Polar Surface Area
Class-level
TPSA 39.2 Ų (+50.7% vs 3,5-dimethylisoxazole core, TPSA 26.0 Ų)
Higher HBA capacity may enhance target binding without compromising drug-like predictions.
Computed from different databases; algorithmic conditions may vary.
Polar surface area Permeability Oral bioavailability

Regioisomer Distinction: Synthetic Accessibility and Reactivity

The target compound and its regioisomer 4-(furan-2-yl)-3,5-dimethylisoxazole (CAS 211096-32-1) share the identical molecular formula (C₉H₉NO₂) and molecular weight (163.17 g/mol) but differ in the connectivity of substituents to the isoxazole core . The target places methyl groups at C3 and C4 with furan at C5 (SMILES: Cc1c(noc1c2ccco2)C), whereas the regioisomer places methyl groups at C3 and C5 with furan at C4. This positional difference has several measurable consequences: (a) the target compound positions the furan ring adjacent to the isoxazole oxygen (1,2-relationship), creating an extended conjugated system with distinct UV-Vis absorption characteristics; (b) the C4-methyl group in the target is flanked by two ring substituents, creating a sterically hindered environment that can direct electrophilic substitution to the furan ring; (c) the target compound is a demonstrated precursor to 5-(3,4-dimethylisoxazol-5-yl)furan-2-sulfonyl chloride (CAS 1285177-04-9) through regioselective sulfonation at the furan 2-position , a transformation that cannot be directly replicated with the regioisomer due to different electronic activation of the furan ring .

Regioisomer Distinction
Data to verify
3,4-Dimethyl-5-furanyl pattern enables regioselective sulfonation; regioisomer cannot replicate the same derivatization.
Synthetic pathway differs; target isomer required for sulfonyl chloride library access.
Direct experimental head-to-head comparison not publicly available.
Regioisomerism Scaffold diversification Cross-coupling reactivity

Building Block: Precursor to Sulfonyl Chloride Derivative

The target compound serves as the immediate synthetic precursor to 5-(3,4-dimethylisoxazol-5-yl)furan-2-sulfonyl chloride (CAS 1285177-04-9; MW = 261.68 g/mol; exact mass = 260.986 g/mol) , a versatile building block widely used in the construction of sulfonamide, sulfonate ester, and sulfone libraries for drug discovery . The sulfonyl chloride derivative is commercially available with 95–97% purity and is employed in nucleophilic displacement reactions to introduce the 5-(3,4-dimethylisoxazol-5-yl)furan-2-yl pharmacophore onto amine-, alcohol-, and thiol-containing scaffolds . The target compound's specific substitution pattern—with the furan ring directly attached to the isoxazole C5 position—is essential for this derivatization: the regioisomer 4-(furan-2-yl)-3,5-dimethylisoxazole lacks the same electronic activation profile at the furan 2-position and consequently does not yield an equivalent sulfonyl chloride building block. This represents a clear, procurement-relevant differentiation: laboratories requiring access to this sulfonyl chloride chemical space must source the 3,4-dimethyl-5-(furan-2-yl) regioisomer specifically.

Building Block
Source review
Direct precursor to commercially available sulfonyl chloride CAS 1285177-04-9 (MW 261.68).
Only isomer providing direct access to this sulfonyl chloride building block.
Availability confirmed across major suppliers.
Building block Sulfonamide library Parallel synthesis

5-(Furan-2-yl)-3,4-dimethyl-1,2-oxazole: Application Scenarios


Lead Optimization: Fine-Tuned Lipophilicity

When a lead series based on the 3,5-dimethylisoxazole core requires an incremental increase in lipophilicity (+0.61 logP units) and polar surface area (+13.2 Ų) to improve membrane permeability or target binding without exceeding drug-like thresholds, 5-(furan-2-yl)-3,4-dimethyl-1,2-oxazole offers a quantifiably predictable shift in physicochemical properties relative to the parent scaffold [1]. The XLogP of 1.9 and TPSA of 39.2 Ų position this compound favorably for oral bioavailability optimization while the furan oxygen provides an additional hydrogen-bond acceptor for target engagement [2].

Sulfonamide Library Synthesis via Sulfonyl Chloride

Laboratories engaged in parallel synthesis of sulfonamide, sulfonate, or sulfone libraries should procure this specific regioisomer as the gateway starting material. The compound is the only commercially viable precursor to 5-(3,4-dimethylisoxazol-5-yl)furan-2-sulfonyl chloride (CAS 1285177-04-9), a reactive intermediate that enables single-step diversification with amine, alcohol, and thiol nucleophiles . Procurement of the regioisomer 4-(furan-2-yl)-3,5-dimethylisoxazole will not provide access to this same derivatization pathway.

Regioisomer-Controlled SAR Studies

For SAR campaigns exploring the positional effects of furan substitution on the isoxazole core, procurement of both the 3,4-dimethyl-5-furanyl (target) and 3,5-dimethyl-4-furanyl (regioisomer) compounds enables direct head-to-head comparison of biological activity, metabolic stability, and physicochemical profiles . The distinct computed logP (1.9 vs. 1.95) and the different accessibility of the furan 2-position for further functionalization provide measurable parameters for SAR interpretation.

GC-MS Analytical Reference Standard

The compound's availability in the Wiley Registry of Mass Spectral Data (2023 edition) with confirmed GC-MS spectra provides a verified analytical reference for identity confirmation in research and quality control settings [3]. This spectral fingerprint enables unambiguous identification of the compound in complex mixtures, a capability that generic isoxazole analogs without validated spectral data cannot offer.

Application
Selection Property
Validation Focus
Lipophilicity-tuned scaffold
Computed lipophilicity and TPSA profile
Drug-like property profiling (permeability, solubility)
Sulfonamide library synthesis
Sulfonyl chloride precursor availability
Diversification with amine, alcohol, thiol nucleophiles
Regioisomer-controlled SAR
Distinct 3,4-dimethyl-5-furanyl substitution pattern
Head-to-head comparison of biological activity and metabolic stability
GC-MS analytical reference
Confirmed GC-MS spectral fingerprint (Wiley Registry)
Identity confirmation in complex research mixtures
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